

Production of Recombinant Trichosanthin in E. coli: Application Notes and Protocols

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Compound of Interest

Compound Name: *Trichosanatine*

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Introduction

Trichosanthin (TCS) is a type 1 ribosome-inactivating protein (RIP) derived from the root tuber of *Trichosanthes kirilowii*. It exhibits a range of pharmacological activities, including anti-tumor, anti-viral, and immunomodulatory effects.[1][2] The primary mechanism of action involves its RNA N-glycosidase activity, which specifically cleaves the N-glycosidic bond of adenine at position 4324 of the 28S rRNA in eukaryotic ribosomes.[3][4] This irreversible modification inhibits protein synthesis, ultimately leading to cell death.[1] The production of recombinant Trichosanthin (rTCS) in *Escherichia coli* provides a scalable and cost-effective method for obtaining large quantities of the protein for research and potential therapeutic applications.

This document provides detailed protocols and application notes for the expression and purification of recombinant Trichosanthin in *E. coli*.

Data Summary

Expression and Purification of Recombinant Trichosanthin

Express ion System	E. coli Strain	Vector	Inductio n Condi tions	Cellular Fraction	Purificat ion Method	Yield/Pu rity	Referen ce
T7 promoter	BL21(DE 3)	pET- 28a(+)	IPTG	Inclusion bodies	Ni-NTA resin	Not specified	[5]
T7 promoter	BL21(DE 3)	pET-29b	1 mmol/L IPTG, 4h, 30°C	Soluble	Metal chelate affinity chromato graphy	1.2 g/L (95% purity)	[6]
T7 promoter	BL21 (DE3)	pET22b	0.4 mM IPTG, 4h	Not specified	Affinity chromato graphy	Not specified	[7]
trc promoter	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	[8]
Not specified	M15	pQE30- EGF- linker- TCS	Not specified	Soluble	Ni-FF column chromato graphy	~40% of total cellular protein (>95% purity)	[9]

Biological Activity of Recombinant Trichosanthin

Assay	Cell Line	IC50 Value (rTCS)	IC50 Value (nTCS)	Reference
In vitro translation inhibition (rabbit reticulocyte)	-	~0.13 nM	Not specified	[10]
Proliferation Assay (MTT)	HeLa	Less cytotoxic than nTCS	Not specified	[5]
Proliferation Assay (MTT)	PC3	50.6 µg/ml	Not specified	[7]

Experimental Protocols

Cloning of Trichosanthin cDNA into an Expression Vector

This protocol describes the cloning of the TCS gene into a pET expression vector, such as pET-28a(+), which allows for the expression of an N-terminally His-tagged fusion protein.

1.1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the root tuber of *Trichosanthes kirilowii*.
- Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

1.2. PCR Amplification of TCS Gene:

- Design primers for the amplification of the TCS coding sequence. The forward primer should include a restriction site (e.g., NdeI) at the start codon, and the reverse primer should include a restriction site (e.g., NheI) after the stop codon.
- Perform PCR using the synthesized cDNA as a template.

1.3. Vector and Insert Preparation:

- Digest the pET expression vector and the purified PCR product with the selected restriction enzymes (e.g., NdeI and NheI).
- Purify the digested vector and insert using a gel extraction kit.

1.4. Ligation and Transformation:

- Ligate the digested TCS insert into the prepared pET vector using T4 DNA ligase.
- Transform the ligation mixture into a competent *E. coli* strain suitable for cloning (e.g., DH5 α).
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.

1.5. Screening and Plasmid Confirmation:

- Screen colonies by colony PCR or restriction digestion of miniprep plasmid DNA.
- Confirm the sequence of the insert by DNA sequencing.

Expression of Recombinant Trichosanthin in *E. coli*

This protocol outlines the induction of rTCS expression in the *E. coli* BL21(DE3) strain.

2.1. Transformation of Expression Plasmid:

- Transform the confirmed pET-TCS plasmid into competent *E. coli* BL21(DE3) cells.
- Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2.2. Starter Culture Preparation:

- Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.
- Grow overnight at 37°C with shaking.

2.3. Large-Scale Culture and Induction:

- Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture (1:100 dilution).
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
- Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM to 1 mM.[6][7]
- Continue to incubate the culture under optimized conditions. For soluble protein expression, lower the temperature to 25-30°C and induce for 4-8 hours.[6][7] For inclusion body formation, induction can be carried out at 37°C for 3-4 hours.

2.4. Cell Harvest:

- Harvest the bacterial cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant Trichosanthin

This protocol describes the purification of His-tagged rTCS from the soluble fraction using Nickel-NTA affinity chromatography. A similar protocol can be adapted for purification from inclusion bodies, which would require an additional denaturation and refolding step.

3.1. Cell Lysis:

- Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
- Lyse the cells by sonication on ice or by using a French press.

3.2. Clarification of Lysate:

- Centrifuge the lysate at 10,000-15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the soluble rTCS.

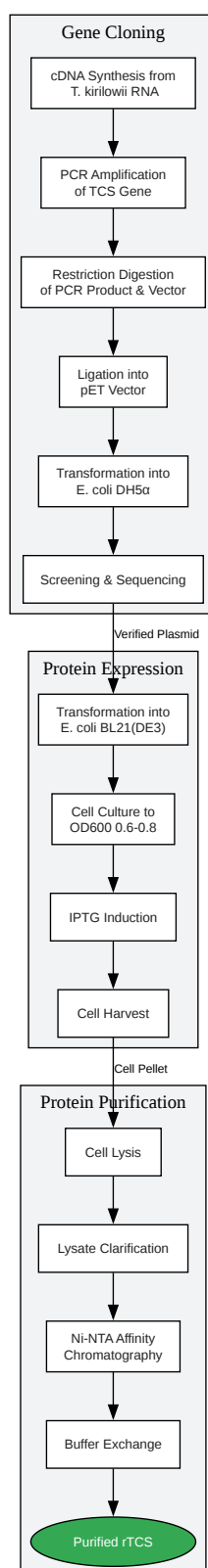
3.3. Nickel-NTA Affinity Chromatography:

- Equilibrate a Ni-NTA resin column with lysis buffer.
- Load the clarified supernatant onto the column.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the rTCS from the column using an elution buffer with a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

3.4. Buffer Exchange and Storage:

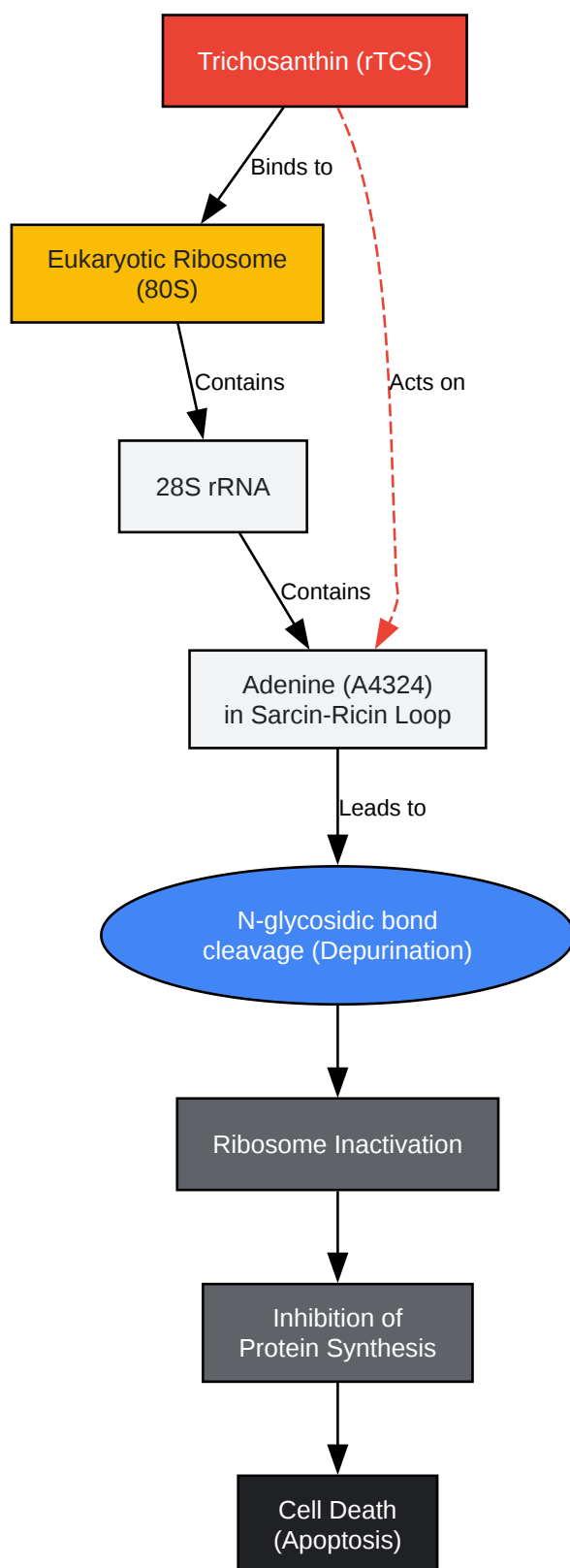
- Exchange the buffer of the purified rTCS into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Aliquot the purified protein and store at -80°C.

Visualizations



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Caption: Experimental workflow for recombinant Trichosanthin production.



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Caption: Mechanism of action of Trichosanthin.

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